molecular formula C11H16O B1618680 5-tert-Butyl-o-cresol CAS No. 5781-02-2

5-tert-Butyl-o-cresol

Cat. No. B1618680
CAS RN: 5781-02-2
M. Wt: 164.24 g/mol
InChI Key: FLSBACIXSFRPLT-UHFFFAOYSA-N
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Description

5-tert-Butyl-o-cresol is a derivative of phenol and is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It is a white to pale-yellow crystalline solid with a slight phenolic odor .


Synthesis Analysis

The synthesis of 2-tert-butyl-4-methylphenol, which is of great significance due to its wide application in industry, requires the development of a highly efficient catalyst for the alkylation of p-cresol and tert-butyl alcohol . An efficient and mild method has been established where caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .


Molecular Structure Analysis

The molecular formula of 5-tert-Butyl-o-cresol is C11H16O . Its exact mass is 164.120115 g/mol . The structure of this compound can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The alkylation of p-cresol and tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol has been proved to be the most effective way because of the convenient operation in the reaction process . The conversion of tert-butyl alcohol increased with the increase in the mole ratio of p-cresol and tert-butyl alcohol .


Physical And Chemical Properties Analysis

5-tert-Butyl-o-cresol is a white to yellow powder with a slight phenolic odor . It has a molar mass of 220.356 g/mol . It has a melting point of 70 °C and a boiling point of 265 °C .

Scientific Research Applications

Alkylation of Cresols

Alkylation of cresols like m-cresol with tert-butyl alcohol (TBA) using various catalysts has been a significant area of study. Novel superacidic catalysts like UDCaT-4, UDCaT-5, and UDCaT-6 have been developed for this purpose. These catalysts show promising activity and selectivity for mono C-alkylated products, offering an eco-friendly and efficient process (Yadav & Pathre, 2006).

Catalyst Studies for tert-Butylation

Research has been conducted on using 12-tungstophosphoricacid and 12-tungstosilicicacid supported onto neutral alumina as catalysts for the tert-butylation of cresols. These studies highlight the potential of these catalysts in achieving high conversion rates and selectivity under mild conditions (Bhatt & Patel, 2007).

Optimization of Process Variables

The process parameters in batch alkylation of p-cresol with tert-butyl alcohol have been optimized using response surface methodology (RSM). This approach helps in minimizing experimental procedures and conserving catalysts while maximizing conversion of p-cresol and yield of tert-butyl-p-cresol (Elavarasan, Kondamudi, & Upadhyayula, 2009).

Applications in Food Additives

Studies on 2,6-di-tert-butyl-p-cresol and its derivatives have explored their antioxidative effects on vitamin A. These findings are relevant in the context of food additives, highlighting the potential of 5-tert-Butyl-o-cresol derivatives in this domain (Akagi & Aoki, 1962).

Insights into Alkylation Mechanisms

Advanced methods like density functional theory (DFT) and ab initio methods have been used to develop an understanding of the alkylation of p-cresol with tert-butyl alcohol. These studies provide insights into the conversion of p-cresol and the selectivity of alkylated products, contributing to the development of more efficient catalytic processes (Patra, Parveen, & Upadhyayula, 2017).

Mechanism of Action

When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .

Safety and Hazards

5-tert-Butyl-o-cresol should be handled with care to avoid contact with skin and eyes, inhalation, and ingestion . It is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to use only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the vapor phase alkylation of isomeric cresols with tert-butyl alcohol over perlite supported sulfated zirconia catalyst . This research shows promise for the development of more efficient and environmentally friendly methods for the production of 5-tert-Butyl-o-cresol .

properties

IUPAC Name

5-tert-butyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBACIXSFRPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064002
Record name 5-tert-Butyl-o-cresol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-o-cresol

CAS RN

5781-02-2
Record name 5-(1,1-Dimethylethyl)-2-methylphenol
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Record name Phenol, 5-(1,1-dimethylethyl)-2-methyl-
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Record name Phenol, 5-(1,1-dimethylethyl)-2-methyl-
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Record name 5-tert-Butyl-o-cresol
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Record name 5-tert-butyl-o-cresol
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Record name 5-TERT-BUTYL-O-CRESOL
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Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl-2-hydroxymethyl-phenol (Intermediate 106, 0.215 g, 1.19 mmol) in ethyl acetate was treated with 5% palladium on carbon (0.04 g) and the resulting reaction mixture was stirred under an atmosphere of hydrogen at ambient temperature for 2.5 h. The reaction mixture was then filtered over a bed of celite and the filtrate was evaporated in vacuo to afford the title compound as a white solid (0.19 g, 97%).
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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